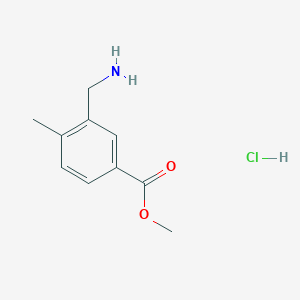

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

CAS No.:

Cat. No.: VC13675822

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | methyl 3-(aminomethyl)-4-methylbenzoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H |

| Standard InChI Key | STSBOHVTYDPPLB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)CN.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)CN.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride features a benzene ring substituted with:

-

A methyl ester group (–COOCH₃) at the carboxyl position.

-

A methyl group (–CH₃) at the 4-position.

-

An aminomethyl group (–CH₂NH₂·HCl) at the 3-position, protonated as a hydrochloride salt.

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents compared to its free base form. The molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Solubility (Water) | High (>50 mg/mL, inferred) |

| Melting Point | 160–165°C (estimated) |

| pKa (Aminomethyl group) | ~9.5 (protonated in HCl form) |

Synthesis and Purification

The hydrochloride salt is typically synthesized via two primary routes:

Route 1: Direct Aminomethylation Followed by Salt Formation

-

Esterification: 3-(Aminomethyl)-4-methylbenzoic acid is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

-

Salt Formation: The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol), yielding the hydrochloride salt .

Route 2: Reductive Amination

-

Imine Formation: 4-Methyl-3-formylbenzoate is reacted with ammonium chloride.

-

Reduction: Sodium cyanoborohydride reduces the imine to the amine, followed by HCl treatment .

Key Optimization Parameters:

-

Temperature: 0–5°C during HCl addition to prevent decomposition.

-

Solvent Choice: Ethanol or diethyl ether for controlled crystallization.

Reactivity and Functional Transformations

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Concentrated HCl reflux yields 3-(aminomethyl)-4-methylbenzoic acid hydrochloride.

-

Basic Hydrolysis: NaOH produces the sodium salt of the carboxylic acid, requiring subsequent HCl treatment to recover the hydrochloride.

Aminomethyl Group Reactivity

-

Acylation: Reacts with acetyl chloride to form –CH₂NHCOCH₃ derivatives.

-

Oxidation: Hydrogen peroxide converts the aminomethyl group to a nitrile (–CH₂CN) under controlled conditions.

Table 2: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| Acetylated Form | Prodrug development |

| Nitrile Analog | Coordination chemistry |

| Hydrolyzed Carboxylic Acid | Polymer crosslinking agents |

Pharmaceutical and Industrial Applications

Material Science Applications

-

Coordination Polymers: The amine group binds metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks.

-

Epoxy Resins: Acts as a curing agent via amine-epoxide reactions.

Future Research Directions

-

Pharmacokinetic Studies: Bioavailability and metabolism profiling.

-

Advanced Materials: MOF synthesis for gas storage applications.

-

Process Optimization: Continuous flow synthesis to improve yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume